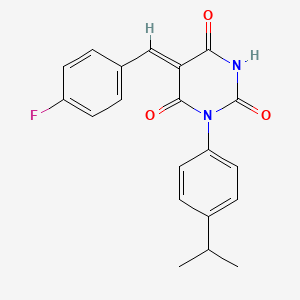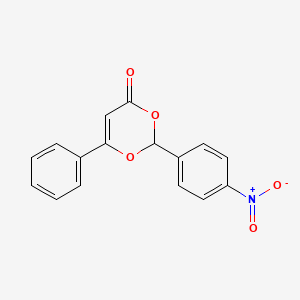
5-(4-fluorobenzylidene)-1-(4-isopropylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-fluorobenzylidene)-1-(4-isopropylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound that has been the subject of research in the field of medicinal chemistry. It is a pyrimidine derivative that has shown potential in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 5-(4-fluorobenzylidene)-1-(4-isopropylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, it has been suggested that the compound may act by inhibiting certain enzymes or signaling pathways that are involved in the progression of various diseases.
Biochemical and Physiological Effects:
Studies have shown that 5-(4-fluorobenzylidene)-1-(4-isopropylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione can induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the replication of certain viruses and fungi. In addition, it has been suggested that the compound may have neuroprotective effects and may improve cognitive function in patients with Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 5-(4-fluorobenzylidene)-1-(4-isopropylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments is its potential as a multi-target drug. It has been shown to have activity against various diseases, making it a promising candidate for further research. However, one limitation is that its mechanism of action is not fully understood, which may hinder the development of more effective treatments based on this compound.
Future Directions
There are several future directions for research on 5-(4-fluorobenzylidene)-1-(4-isopropylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione. One possible direction is to investigate its potential as a treatment for other diseases, such as Parkinson's disease or multiple sclerosis. Another direction is to study its mechanism of action in more detail, which could lead to the development of more effective treatments based on this compound. Additionally, further research could focus on optimizing the synthesis method to improve the yield and purity of the compound.
Synthesis Methods
The synthesis of 5-(4-fluorobenzylidene)-1-(4-isopropylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been reported in the literature. One of the methods involves the reaction of 4-isopropylbenzaldehyde and 4-fluorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate and acetic acid. The resulting product is then treated with hydrazine hydrate to obtain the final compound.
Scientific Research Applications
5-(4-fluorobenzylidene)-1-(4-isopropylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied for its potential in the treatment of various diseases. It has been shown to have anticancer, antiviral, and antifungal properties. In addition, it has been investigated for its potential as a neuroprotective agent and as a treatment for Alzheimer's disease.
properties
IUPAC Name |
(5Z)-5-[(4-fluorophenyl)methylidene]-1-(4-propan-2-ylphenyl)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O3/c1-12(2)14-5-9-16(10-6-14)23-19(25)17(18(24)22-20(23)26)11-13-3-7-15(21)8-4-13/h3-12H,1-2H3,(H,22,24,26)/b17-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGUXIDPONDOCQT-BOPFTXTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)F)C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(C=C3)F)/C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5-(acetylamino)-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4933059.png)

![5-{[(3,3-diphenylpropyl)amino]methylene}-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4933071.png)
![2-{4-[(2-furylmethyl)amino]-2-hydroxy-6,7-dimethoxy-1-naphthyl}-N-phenylacetamide](/img/structure/B4933077.png)
methyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4933079.png)
![N-[3-(1H-imidazol-1-yl)propyl]-3,4-dimethylbenzamide](/img/structure/B4933083.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(3-isoxazolylmethyl)-N-methylbenzamide](/img/structure/B4933098.png)
![2-[(3-bromobenzyl)thio]-N-1-naphthylacetamide](/img/structure/B4933118.png)
![1-[(4-tert-butylcyclohexyl)oxy]-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4933135.png)

![2-[5-(4-fluorophenyl)-3-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazole hydrobromide](/img/structure/B4933148.png)
![5-{4-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4933150.png)
